
1-(2-Methyl-5-nitrophenyl)guanidine nitrate
Overview
Description
1-(2-Methyl-5-nitrophenyl)guanidine nitrate (CAS: 152460-08-7) is a nitroaromatic guanidine derivative with the molecular formula C₈H₁₁N₅O₅ and a molecular weight of 257.20 g/mol . Structurally, it consists of a guanidine group (-NH-C(=NH)-NH₂) attached to a 2-methyl-5-nitrophenyl ring, with a nitrate counterion. The compound is a white crystalline solid, soluble in polar solvents, and is primarily used as a synthetic intermediate in pharmaceuticals, notably in the production of imatinib (Gleevec®), a tyrosine kinase inhibitor for leukemia treatment . Its nitro group (-NO₂) enhances electrophilic reactivity, while the methyl group (-CH₃) introduces steric effects that influence its interaction with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of (2-Methyl-5-nitrophenyl)guanidine nitrate follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenylguanidine derivatives.
Scientific Research Applications
Scientific Research Applications
- Protein Kinase Inhibitors
- Therapeutic Uses
-
Synthesis of Anticancer Agents
- It plays a role in synthesizing imatinib analogs, which are used as targeted therapies for certain types of cancers, including chronic myeloid leukemia (CML). The synthesis process involves using this compound as an intermediate compound to produce more complex structures that exhibit improved efficacy against cancer cells .
Data Table: Summary of Applications
Application | Description |
---|---|
Protein Kinase Inhibitors | Used to create compounds that inhibit kinases involved in cancer signaling pathways. |
Treatment for Benign Prostatic Hyperplasia | Demonstrates therapeutic potential in managing symptoms associated with prostate enlargement. |
Synthesis of Anticancer Agents | Serves as an intermediate in the synthesis of imatinib and its analogs for cancer treatment. |
Case Studies and Research Findings
-
Guanidine Derivatives in Medicine
- A study highlighted the importance of guanidine derivatives, including this compound, showcasing their applications in various therapeutic areas such as antihypertensive and antitumor treatments. The strong basic character of guanidines allows them to participate effectively in biological processes .
- Crystal Structure Analysis
- Synthesis Process Improvements
Mechanism of Action
The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
The following table compares 1-(2-Methyl-5-nitrophenyl)guanidine nitrate with structurally or functionally related guanidine derivatives:
Key Structural and Functional Differences:
Substitution Patterns: The meta-nitro group in this compound provides a balance of electronic effects (via -NO₂) and steric modulation (via -CH₃), enhancing its suitability for kinase inhibition . In contrast, para-nitro derivatives (e.g., 1-(4-nitrophenyl)guanidine nitrate) exhibit reduced steric hindrance, favoring applications in material science . Ortho-substituted analogs (e.g., 1-(2-nitrophenyl)guanidine) are sterically crowded, limiting their utility in biological systems but making them viable for explosives research .
Biological Activity :
- The target compound’s nitro and guanidine groups enable hydrogen bonding and charge interactions with kinase active sites, as demonstrated in imatinib precursor studies . Simpler guanidine salts (e.g., guanidine nitrate) lack aromaticity, resulting in weaker target specificity .
Toxicity Profiles :
- Guanidine nitrate (CAS 506-93-4) has higher acute toxicity (oral LD₅₀ ~1,100 mg/kg in mice) due to its oxidative instability , whereas this compound exhibits moderate toxicity (H302, H315-H319) linked to its nitroaromatic structure .
Biological Activity
1-(2-Methyl-5-nitrophenyl)guanidine nitrate, with the molecular formula C₈H₁₀N₄O₂·HNO₃, is a compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a guanidine group attached to a nitrophenyl moiety, which is characterized by the presence of a nitro group (NO₂) that is known to enhance biological activity. The structure can be represented as follows:
- Molecular Formula: C₈H₁₀N₄O₂·HNO₃
- Molecular Weight: 257.21 g/mol
- CAS Number: 152460-08-7
Biological Activity Overview
This compound exhibits several notable biological activities:
- Anticancer Properties: The compound has been studied for its potential as an anti-cancer agent. It shows efficacy against certain types of tumors by inhibiting specific kinases involved in cancer pathways, such as Bcr-Abl and c-KIT, which are crucial for tumor growth and proliferation .
- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in medicinal chemistry.
- Role as a Precursor: It serves as an intermediate in the synthesis of imatinib (Gleevec®), a targeted therapy for cancers like chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) .
While the precise mechanism of action for this compound remains to be fully elucidated, its structural components suggest several avenues for interaction with biological targets:
- Kinase Inhibition: The presence of the guanidine group may allow it to interact with kinases, leading to inhibition of signal transduction pathways that promote cancer cell survival and proliferation .
- Potential Explosive Properties: The nitro group may also contribute to reactivity that could be explored for novel applications beyond medicinal chemistry.
Synthesis Methods
Several synthesis methods have been reported for this compound, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. Some notable methods include:
- Nitration of Aniline Derivatives: Utilizing nitration reactions on substituted aniline derivatives to introduce the nitro group.
- Guanidination Reactions: Following established protocols for guanidination to attach the guanidine moiety to the nitrophenyl structure.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique structural features of this compound in relation to similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Methyl-5-nitroaniline | Nitro group on aniline | Precursor for various derivatives |
Guanidine | Simple guanidine structure | Basic structure without aromatic ring |
1-(4-Nitrophenyl)guanidine | Para-substituted nitrophenyl | Different substitution pattern |
1-(2-Nitrophenyl)guanidine | Ortho-substituted nitrophenyl | Altered steric effects |
The distinct substitution pattern on the phenyl ring of this compound enhances its biological activity compared to other similar compounds .
Case Studies and Research Findings
Research has indicated promising results regarding the efficacy of this compound in various biological assays:
- A study demonstrated that analogs of imatinib, including derivatives related to this compound, showed significant inhibition of Bcr-Abl kinase activity, supporting its potential use in targeted cancer therapies .
- Additional investigations into its antimicrobial properties revealed that it could inhibit bacterial growth in vitro, warranting further exploration into its application as an antibiotic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, and what yield can be expected under standard conditions?
Methodological Answer: The compound is synthesized by reacting picric acid with 1-(2-methyl-5-nitrophenyl)guanidine in methanol, yielding 64.2% after purification via slow evaporation. Crystallization from dimethylformamide (DMF) is recommended for obtaining X-ray-quality crystals. Key steps include stoichiometric control (2 mmol reactants) and post-synthesis washing with diethyl ether to remove impurities .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer: Use elemental analysis (C, H, N) to validate stoichiometry (e.g., calculated vs. found: C: 39.72% vs. 39.95%). X-ray diffraction confirms crystal structure, while melting point determination (382–385 K) assesses purity. Refinement protocols, such as the riding model for hydrogen atoms (N–H = 0.88 Å, C–H = 0.95 Å), ensure structural accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Follow hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (gloves, masks, protective eyewear) and store waste separately for professional disposal. Avoid inhalation and skin contact, as advised for structurally similar nitroaromatic compounds .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis and purification of this compound?
Methodological Answer: Apply statistical DoE to evaluate variables like solvent polarity (methanol vs. DMF), temperature, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for yield maximization. Pair this with response surface methodology (RSM) to reduce trial-and-error inefficiencies, as demonstrated in reaction engineering studies .
Q. What computational approaches can predict the reactivity or stability of this compound?
Methodological Answer: Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. ICReDD’s hybrid approach integrates computational predictions with experimental validation, enabling targeted synthesis of intermediates or derivatives .
Q. How can nitrate content in this compound be quantitatively analyzed using diphenylamine-based methods?
Methodological Answer: Prepare a diphenylamine reagent (0.5 g in 20 mL H₂O + 88 mL H₂SO₄) to detect nitrate ions via colorimetric assay. Calibrate with standard solutions and validate via UV-Vis spectroscopy. This method is critical for assessing decomposition or stability under varying storage conditions .
Q. What are the common impurities or by-products formed during synthesis, and how are they characterized?
Methodological Answer: Potential impurities include unreacted guanidine precursors or nitration by-products. Use HPLC with UV detection (e.g., 254 nm) or LC-MS to profile impurities. Compare retention times and mass spectra against reference standards, as outlined in ranitidine impurity analysis protocols .
Q. How does the nitrophenyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer: The electron-withdrawing nitro group deactivates the aromatic ring, reducing electrophilic substitution. Conduct kinetic studies (e.g., Hammett plots) comparing reactivity with analogs like 5-nitrophenyl derivatives. Monitor reaction rates under controlled pH and temperature to quantify substituent effects .
Q. What are the best practices for reporting experimental data to ensure reproducibility in academic publications?
Methodological Answer: Follow Beilstein Journal guidelines:
Properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMQQJNRFDBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468100 | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152460-08-7 | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152460-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methyl-5-nitrophenyl)guanidine nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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